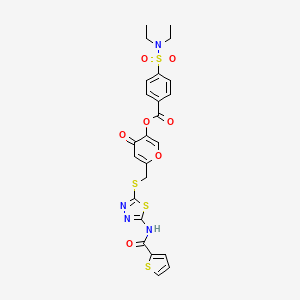

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

説明

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate features a multifunctional structure:

- A 4H-pyran core with a ketone group at position 4.

- A thioether-linked 1,3,4-thiadiazole moiety at position 6, substituted with a thiophene-2-carboxamide group.

- A benzoate ester at position 3, bearing a diethylsulfamoyl substituent.

特性

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(diethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O7S4/c1-3-28(4-2)39(32,33)17-9-7-15(8-10-17)22(31)35-19-13-34-16(12-18(19)29)14-37-24-27-26-23(38-24)25-21(30)20-6-5-11-36-20/h5-13H,3-4,14H2,1-2H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSIHISDYUYKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O7S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 516.52 g/mol. Its structure includes various functional groups that contribute to its reactivity and biological properties.

| Structural Feature | Description |

|---|---|

| Pyran Ring | A six-membered ring containing one oxygen atom. |

| Thiadiazole Moiety | A five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. |

| Sulfonamide Group | A functional group containing sulfur and nitrogen, known for its biological activity. |

Biological Activities

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, antitumor, and anticholinesterase properties.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole and pyran structures possess significant antimicrobial properties. For instance, compounds with thiadiazole rings have been reported to demonstrate activity against various bacterial strains. The incorporation of the sulfonamide group further enhances this activity by improving the binding affinity to microbial targets.

Antitumor Activity

The unique combination of functional groups in the compound suggests potential antitumor activity. Similar compounds have been documented to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Acetylcholinesterase Inhibition

Recent studies have explored the anticholinesterase activity of thiadiazole derivatives. The compound's structural components may allow it to bind effectively to acetylcholinesterase, potentially offering therapeutic benefits in treating Alzheimer's disease .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their biological activities. Some compounds exhibited IC50 values lower than 1 µM against acetylcholinesterase, suggesting strong inhibitory potential .

- Interaction Studies : Binding affinity studies indicate that modifications on the thiadiazole and pyran rings significantly influence interaction strength with biological targets. This suggests that further structural optimization could enhance the compound's efficacy .

Comparative Analysis

To better understand the potential of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | Similar pyran and thiadiazole structures | Antitumor activity |

| 5-(Thiophenecarboxamide) Derivatives | Contains thiophene moiety | Antimicrobial properties |

| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |

類似化合物との比較

Thiadiazole-Containing Derivatives

Example: 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives () .

- Structural Similarities : Both compounds incorporate a 1,3,4-thiadiazole ring linked to aromatic systems (pyrazole in vs. pyran in the target compound).

- Functional Differences : The target compound replaces the sulfonamide group with a diethylsulfamoyl-benzoate ester, which may enhance lipophilicity and bioavailability.

- Synthetic Pathways : highlights hydrazide coupling and cyclocondensation, whereas the target compound likely requires thioether formation and esterification.

Thiophene Carboxamide Derivatives

Example: 6-Methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide () .

- Structural Similarities: Both feature thiophene-2-carboxamide groups, which are known to enhance binding to biological targets.

Sulfonamide/Sulfamoyl Derivatives

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () .

- Structural Similarities : Sulfonamide/sulfamoyl groups are critical for bioactivity in both compounds.

- Functional Differences : The diethylsulfamoyl group in the target compound may reduce renal toxicity compared to unsubstituted sulfonamides.

Pyran-Based Analogues

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

Sulfamoyl vs. Sulfonamide : The diethylsulfamoyl group may improve metabolic stability compared to simpler sulfonamides, as seen in ’s triazole derivatives .

Synthetic Challenges : The target compound’s complexity (e.g., thioether linkage) may require multi-step protocols akin to those in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。